

Application Notes and Protocols for Tungsten Deposition in Semiconductor Manufacturing

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Compound of Interest

Compound Name: *Hexamethyl tungsten*

Cat. No.: *B1219911*

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A Note on **Hexamethyl Tungsten**: While **hexamethyl tungsten** ($\text{W}(\text{CH}_3)_6$) has been explored as a potential precursor for tungsten film deposition, its practical application in mainstream semiconductor manufacturing is limited. This is primarily due to its thermal instability and the potential for carbon incorporation into the deposited films, which can adversely affect electrical properties. The industry standard for high-quality tungsten deposition relies on tungsten hexafluoride (WF_6) due to its high volatility, high purity, and well-understood reaction chemistry. Therefore, the following application notes and protocols will focus on the established and widely implemented WF_6 -based processes.

Application Notes

Introduction to Tungsten in Semiconductor Fabrication

Tungsten (W) is a critical material in modern integrated circuits (ICs). Its primary role is to form conductive pathways that connect the billions of transistors on a chip. These connections, known as interconnects and contacts (or plugs), are essential for the proper functioning of the device.^[1] The desirable properties of tungsten for these applications include:

- **Low Electrical Resistivity:** Ensures efficient signal transmission with minimal delay.
- **High Thermal Stability:** Withstands the high temperatures used in subsequent manufacturing steps.
- **Excellent Electromigration Resistance:** Resists the degradation and movement of atoms caused by high current densities, ensuring device reliability.

- Superior Gap-Fill Capability: Can conformally fill very narrow, high-aspect-ratio vias and trenches without creating voids.[1]

Tungsten films are typically deposited using Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).[2]

Deposition Techniques: CVD vs. ALD

Chemical Vapor Deposition (CVD): Tungsten CVD is a widely used process for filling features like contacts and vias, a step often referred to as "W-plug fill". In a typical process, tungsten hexafluoride (WF_6) gas and a reducing agent, most commonly hydrogen (H_2), are simultaneously introduced into a reaction chamber heated to 300-500°C.[3] The gases react on the substrate surface to deposit a tungsten film. While CVD offers a high deposition rate suitable for filling large features (bulk fill), its ability to conformally coat very aggressive, narrow structures can be limited.[4]

Atomic Layer Deposition (ALD): ALD is a more advanced technique that builds tungsten films one atomic layer at a time. The process consists of sequential, self-limiting surface reactions.[5] For tungsten ALD, a typical cycle involves:

- WF_6 Pulse: WF_6 gas is introduced and chemisorbs onto the substrate surface.
- Purge: Inert gas (e.g., Ar or N_2) removes any unreacted WF_6 from the chamber.
- Reducing Agent Pulse: A reducing agent (e.g., silane (SiH_4) or disilane (Si_2H_6)) is introduced, reacting with the surface-adsorbed WF_6 precursor to form a monolayer of tungsten.[6]
- Purge: Inert gas removes the reducing agent and reaction byproducts.

This cycle is repeated until the desired film thickness is achieved. ALD provides unparalleled control over film thickness and delivers exceptional conformality, making it the preferred method for depositing thin nucleation layers and for filling the most advanced, high-aspect-ratio features.[7]

Quantitative Data

The tables below summarize typical process parameters and resulting film properties for both ALD and CVD tungsten deposition using WF_6 .

Table 1: Process Parameters for Tungsten Atomic Layer Deposition (ALD)

Parameter	Precursor System	Value Range	Notes
Deposition Temperature	WF_6 / SiH_4	200 - 300 °C	ALD window is temperature-dependent.[6]
	WF_6 / B_2H_6	200 - 300 °C	Similar temperature window to SiH_4 .
	WF_6 / H_2 (Hot-Wire)	220 - 350 °C	Atomic hydrogen is used as the reductant. [8]
Pressure	WF_6 / SiH_4	1 - 10 Torr	Process pressure can influence conformality. [3]
WF_6 Pulse Time	WF_6 / SiH_4	0.1 - 5 seconds	Must be sufficient to saturate the surface. [3]
SiH_4 Pulse Time	WF_6 / SiH_4	0.5 - 10 seconds	Dependent on reactor geometry and flow rates.

| Purge Time | All | 5 - 30 seconds | Critical for preventing CVD-like reactions. |

Table 2: Film Properties of ALD Tungsten

Property	Precursor System	Typical Value	Reference
Growth per Cycle (GPC)	WF ₆ / SiH ₄	5 - 6 Å/cycle	[6]
	WF ₆ / Si ₂ H ₆	~2.5 Å/cycle	[9]
	WF ₆ / H ₂ (Hot-Wire)	~0.5 Å/cycle	[3]
Resistivity	WF ₆ / B ₂ H ₆	~150 μΩ-cm	[4]
	WF ₆ / H ₂ (Hot-Wire)	~15 μΩ-cm	[10]

| Purity (W content) | WF₆ / H₂ (Hot-Wire) | >99 at.% |[8] |

Table 3: Process Parameters and Properties for Tungsten Chemical Vapor Deposition (CVD)

Parameter / Property	Precursor System	Typical Value	Reference
Deposition Temperature	WF ₆ / H ₂	300 - 500 °C	[3]
Pressure	WF ₆ / H ₂	1 - 100 Torr	[3][11]
Gas Flow Rate Ratio (H ₂ :WF ₆)	WF ₆ / H ₂	10:1 to 20:1	[3]
Deposition Rate	WF ₆ / H ₂	100 - 1000 nm/min	Varies significantly with temperature and pressure.

| Resistivity (Bulk Film) | WF₆ / H₂ | < 20 μΩ-cm |[4] |

Experimental Protocols

Protocol 1: Atomic Layer Deposition of a Tungsten Nucleation Layer

This protocol describes a typical ALD process for depositing a thin (~5 nm) tungsten nucleation layer on a TiN barrier layer using WF_6 and SiH_4 .

1. Substrate Preparation: a. Load a 300 mm silicon wafer with a pre-deposited TiN barrier layer into the ALD reactor load lock. b. Transfer the wafer to the process module.
2. Reactor Conditions: a. Heat the substrate to the target deposition temperature of 275°C. b. Set the process chamber pressure to 5 Torr. c. Establish a continuous flow of Ar carrier gas at 500 sccm.
3. ALD Cycling: a. The process is defined by a sequence of timed gas pulses and purges. For a target thickness of 5 nm with a GPC of 0.5 nm/cycle, 10 cycles are required. b. Cycle 1 of 10: i. WF_6 Pulse: Inject WF_6 into the chamber for 1 second. ii. Ar Purge: Stop the WF_6 flow and purge the chamber with Ar for 15 seconds. iii. SiH_4 Pulse: Inject SiH_4 into the chamber for 3 seconds. iv. Ar Purge: Stop the SiH_4 flow and purge the chamber with Ar for 20 seconds. c. Repeat the cycle (steps 3.b.i through 3.b.iv) for a total of 10 times.
4. Process Completion: a. After the final cycle, stop all reactive gas flows and maintain the Ar flow. b. Transfer the wafer from the process module to the cool-down station and then out of the tool.
5. Characterization: a. Measure film thickness and uniformity using ellipsometry or X-ray reflectance (XRR). b. Evaluate film resistivity using a four-point probe. c. Assess conformality on patterned wafers using cross-sectional Scanning Electron Microscopy (SEM).

Protocol 2: Chemical Vapor Deposition for Bulk Tungsten Fill

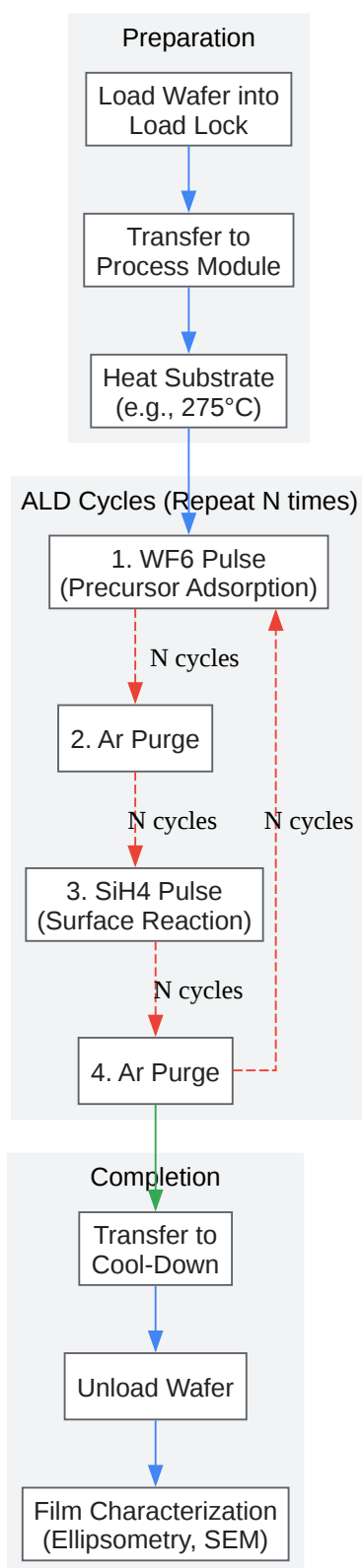
This protocol outlines a CVD process for the bulk fill of tungsten into vias following the deposition of an ALD nucleation layer.

1. Substrate Preparation: a. Use a wafer that has undergone the ALD nucleation process as described in Protocol 1. b. Transfer the wafer into the CVD process chamber.
2. Reactor Conditions: a. Heat the substrate to the target deposition temperature of 400°C. b. Set the process chamber pressure to 40 Torr.

3. Deposition Step: a. Initiate the flow of reactant gases simultaneously into the chamber. i. WF_6 Flow: 100 sccm ii. H_2 Flow: 1500 sccm iii. Ar Flow (Carrier): 1000 sccm b. Continue the gas flow for a predetermined time (e.g., 60 seconds) to achieve the target bulk fill thickness (e.g., 500 nm). The exact time will depend on the calibrated deposition rate of the specific tool.
4. Process Completion: a. Stop the flow of WF_6 and H_2 . b. Purge the chamber with Ar gas. c. Transfer the wafer to the cool-down module and unload.
5. Post-Deposition Processing: a. The wafer will typically undergo Chemical Mechanical Planarization (CMP) to remove the excess tungsten from the wafer surface, leaving only the tungsten-filled vias.

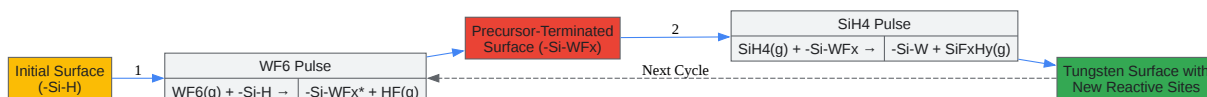
Visualizations

Experimental and Logical Workflows



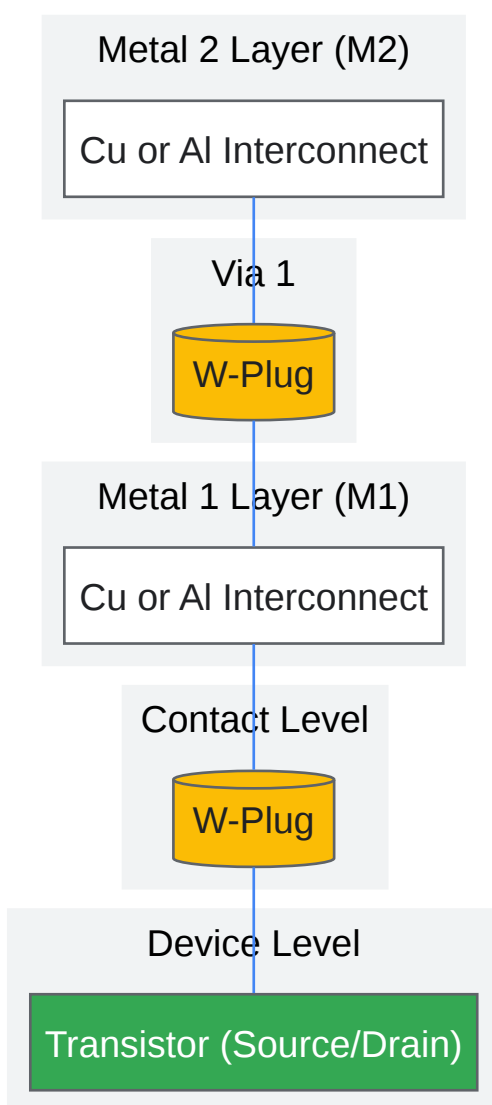
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Caption: Experimental workflow for Tungsten Atomic Layer Deposition (ALD).



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Caption: Simplified surface reaction mechanism for Tungsten ALD.



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Caption: Logical relationship in a multilevel interconnect scheme.

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